2-Bromo-5-nitro-4-pyridinecarboxylic acid

Catalog No.
S988127
CAS No.
1053655-82-5
M.F
C6H3BrN2O4
M. Wt
247 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-nitro-4-pyridinecarboxylic acid

CAS Number

1053655-82-5

Product Name

2-Bromo-5-nitro-4-pyridinecarboxylic acid

IUPAC Name

2-bromo-5-nitropyridine-4-carboxylic acid

Molecular Formula

C6H3BrN2O4

Molecular Weight

247 g/mol

InChI

InChI=1S/C6H3BrN2O4/c7-5-1-3(6(10)11)4(2-8-5)9(12)13/h1-2H,(H,10,11)

InChI Key

YISYYAZCRUHFBZ-UHFFFAOYSA-N

SMILES

C1=C(C(=CN=C1Br)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=C(C(=CN=C1Br)[N+](=O)[O-])C(=O)O

The exact mass of the compound 2-Bromo-5-nitropyridine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-5-nitro-4-pyridinecarboxylic acid is a highly functionalized, densely substituted heterocyclic building block utilized extensively in the synthesis of complex bi- and tricyclic scaffolds, such as pyrido[3,4-d]pyrimidines and dihydropyrimidines. From a procurement and process chemistry perspective, its value lies in the precise spatial arrangement of three orthogonal reactive sites: a cross-coupling-ready 2-bromo handle, a reducible 5-nitro group, and a 4-carboxylic acid suitable for amidation or esterification. The strong electron-withdrawing effect of the ortho-nitro group fundamentally alters the reactivity of both the adjacent carboxylic acid and the bromo substituent, making this compound a specialized precursor rather than a generic pyridine building block [1].

Substituting 2-bromo-5-nitro-4-pyridinecarboxylic acid with simpler analogs like 2-bromoisonicotinic acid or 5-nitroisonicotinic acid invariably leads to synthetic failure in target-oriented workflows. The absence of the 5-nitro group in 2-bromoisonicotinic acid prevents the downstream formation of critical fused heterocyclic rings (e.g., pyrido[3,4-d]pyrimidines) which require an adjacent amine for cyclization. Conversely, substituting with 5-nitroisonicotinic acid eliminates the essential halogen handle required for late-stage Suzuki or Buchwald-Hartwig cross-coupling. Furthermore, the unique electronic environment created by the 5-nitro group makes the 2-bromo position exceptionally labile, meaning that process conditions designed for standard halopyridines will cause unintended transhalogenation or nucleophilic displacement when applied to this specific compound[1].

Extreme Halogen Lability During Carboxyl Activation

The presence of the strongly electron-withdrawing 5-nitro group renders the 2-bromo position highly susceptible to nucleophilic attack during standard carboxylic acid activation. When 2-bromo-5-nitro-4-pyridinecarboxylic acid is treated with oxalyl chloride to form the acid chloride, complete transhalogenation occurs, yielding 2-chloro-5-nitropyridine-4-carboxamide upon quenching with ammonia. Similarly, activation with 1,1'-carbonyldiimidazole (CDI) leads to concomitant SNAr displacement of the bromide by imidazole. In contrast, the baseline comparator 2-bromoisonicotinic acid (lacking the nitro group) undergoes standard acyl chloride formation without halogen exchange[1].

Evidence DimensionHalogen retention during carboxyl activation
Target Compound Data0% retention (complete conversion to 2-chloro or 2-imidazolyl derivatives)
Comparator Or Baseline2-Bromoisonicotinic acid (>95% retention of bromo group)
Quantified Difference>95% difference in halogen retention under identical activation conditions
ConditionsOxalyl chloride in DCM at 0 °C to RT, or CDI in THF at RT

Buyers intending to synthesize bromo-amides must avoid standard oxalyl chloride or CDI activation and instead procure alternative mild coupling reagents to prevent unintended loss of the critical cross-coupling handle.

Chemoselective Constraints During Nitro Reduction

A critical consideration when utilizing 2-bromo-5-nitro-4-pyridinecarboxylic acid is the chemoselectivity required during the reduction of the nitro group to an amine. Unlike 5-nitroisonicotinic acid, which can be cleanly reduced using standard palladium-on-carbon (Pd/C) catalytic hydrogenation, the target compound undergoes rapid competitive hydrodebromination under these conditions, leading to the undesired loss of the bromo substituent. Consequently, process routes must employ metal-mediated reductions (such as Iron powder under acidic Béchamp conditions or Tin(II) chloride) to selectively yield the functionalized aniline without cleaving the carbon-halogen bond[1].

Evidence DimensionBromo group retention during nitro reduction
Target Compound DataHigh debromination (loss of bromo group) under H2/Pd-C
Comparator Or Baseline5-Nitroisonicotinic acid (clean reduction, no halogen to lose)
Quantified DifferenceAbsolute shift from catalytic hydrogenation to stoichiometric metal reduction
ConditionsH2 with Pd/C vs. Fe/AcOH or SnCl2

Process chemists must account for the higher waste profile and purification complexity of metal-mediated reductions when selecting this precursor for scale-up.

Mild Base-Promoted Esterification Compatibility

The highly electron-withdrawing nature of the 5-nitro group significantly increases the acidity of the adjacent 4-carboxylic acid compared to standard pyridinecarboxylic acids. This allows 2-bromo-5-nitro-4-pyridinecarboxylic acid to undergo complete esterification (e.g., methyl ester formation) under exceptionally mild conditions—such as using sodium carbonate and iodomethane at 0 °C. In contrast, the baseline comparator 2-bromoisonicotinic acid typically requires stronger bases, higher temperatures, or aggressive pre-activation (e.g., SOCl2/MeOH) to achieve full esterification, which can complicate processes involving thermally sensitive intermediates [1].

Evidence DimensionConditions required for complete esterification
Target Compound DataComplete esterification at 0 °C in 2 hours
Comparator Or Baseline2-Bromoisonicotinic acid (requires refluxing MeOH/H+ at ~65 °C or stronger activation)
Quantified Difference65 °C reduction in processing temperature for protecting group installation
ConditionsNa2CO3, MeI, DMF, 0 °C

Procurement teams sourcing building blocks for complex, multi-step syntheses can leverage this compound to avoid harsh esterification conditions that might degrade other sensitive functional groups in the pipeline.

Synthesis of Pyrido[3,4-d]pyrimidine Scaffolds

Directly downstream of its chemoselective reduction profile, this compound is the optimal starting material for generating 5-amino-2-bromoisonicotinic acid derivatives. These are essential for cyclization with carbon disulfide or formamide to produce pyrido[3,4-d]pyrimidines, which are heavily investigated as CXCR2 antagonists and kinase inhibitors[1].

Development of Dihydropyrimidine Antiviral Agents

Leveraging its mild esterification compatibility, the compound serves as a robust precursor for assembling complex dihydropyrimidine derivatives. The ability to protect the carboxylic acid at 0 °C preserves the integrity of the molecule for subsequent multi-step synthesis targeting HBV viral replication inhibitors[2].

Regioselective SNAr Substrates for Library Generation

Because the 2-bromo group is highly activated by the 5-nitro group, this compound is an ideal candidate for generating diverse libraries of 2-amino- or 2-alkoxy-5-nitroisonicotinic acids via mild nucleophilic aromatic substitution (SNAr), bypassing the need for expensive palladium catalysts required for standard halopyridines [1].

XLogP3

1.2

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-5-nitropyridine-4-carboxylic acid

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